![molecular formula C17H18ClN3O4 B2883249 5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941936-66-9](/img/structure/B2883249.png)

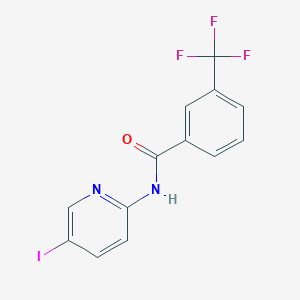

5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including pyrimidine derivatives, play a significant role in pharmaceutical chemistry due to their diverse biological activities. Research includes the synthesis of novel heterocyclic compounds derived from precursors like uracil or thioxopyrimidinones, which are known for their antibacterial, fungicidal activities, and as receptor antagonists. These compounds have been synthesized through various methods, including regioselective synthesis, and have shown potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory activities (Osyanin et al., 2014), (Abu‐Hashem et al., 2020).

Chemical Structure Analysis

Studies on the crystallization and structural analysis of related heterocyclic molecules have revealed insights into their molecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential applications in designing new drugs (Low et al., 2004).

Novel Synthesis Approaches

Research has also focused on developing novel synthesis methods for pyrimidine derivatives, providing a basis for creating new compounds with potential applications in medicine and materials science. These include the exploration of one-pot synthesis processes and the investigation of different reactants to produce a variety of heterocyclic compounds efficiently (Majumdar et al., 1997), (Bazgir et al., 2008).

作用機序

Target of Action

The primary targets of F3248-0115 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair . Aberrant activation of FGFR signaling is observed in different types of cancer .

Mode of Action

F3248-0115 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3 . It is designed to target primary oncogenic FGFR alterations as well as secondary kinase domain drug resistance mutations . This compound is a next-generation, irreversible FGFR inhibitor .

Biochemical Pathways

The inhibition of FGFR2 and FGFR3 by F3248-0115 affects the FGFR signaling pathway . This pathway plays a crucial role in cell growth, survival, and differentiation. When FGFR is inhibited, it can lead to the suppression of these cellular processes, which can potentially halt the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of F3248-0115 are currently being evaluated in adults with advanced tumors harboring FGFR2 and/or FGFR3 gene alterations . Preliminary clinical data suggest that F3248-0115 is safe, orally bioavailable, and has favorable pharmacokinetic parameters . Further dose escalation is required to nominate the maximum tolerated dose and recommended phase ii dose .

Result of Action

The molecular and cellular effects of F3248-0115’s action include the inhibition of FGFR2 and FGFR3, leading to the suppression of the FGFR signaling pathway . This can potentially halt the growth and proliferation of cancer cells. Preliminary clinical data suggest that F3248-0115 shows a signal of antitumor activity .

Action Environment

The action, efficacy, and stability of F3248-0115 can be influenced by various environmental factors These can include the presence of other drugs, the patient’s overall health status, genetic factors, and the specific characteristics of the tumor.

特性

IUPAC Name |

5-(3-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-5-4-6-11(18)9-10)14(19-7-8-24-3)25-16(13)21(2)17(20)23/h4-6,9,19H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRULSCKNAANSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(O2)NCCOC)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)

![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)

![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)

![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)

![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)

![5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2883179.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)

![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)

![Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2883184.png)

![Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B2883189.png)